molecular formula C26H20ClNO5 B265412 (4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No. B265412
M. Wt: 461.9 g/mol
InChI Key: MXTJUMZCUZDGIB-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione, commonly known as BCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCPP is a pyrrolidine-2,3-dione derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BCPP is not fully understood. However, it has been suggested that BCPP may act as a DNA intercalator, inhibiting DNA replication and transcription. BCPP may also act as an inhibitor of protein kinase C, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BCPP has been found to have various biochemical and physiological effects. BCPP has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. BCPP has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

BCPP has several advantages for lab experiments. BCPP is relatively easy to synthesize, and its structure can be easily modified to improve its properties. BCPP is also stable and can be stored for long periods. However, BCPP has some limitations for lab experiments. BCPP is not water-soluble, which limits its use in aqueous environments. BCPP is also not very selective, which may limit its use in specific applications.

Future Directions

There are several future directions for the study of BCPP. One direction is to investigate the potential applications of BCPP in the treatment of neurodegenerative disorders. Another direction is to study the structure-activity relationship of BCPP to improve its properties. Additionally, the development of water-soluble derivatives of BCPP may expand its use in various applications.

Synthesis Methods

BCPP can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Knoevenagel condensation reaction. The one-pot three-component reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst. The Mannich reaction involves the reaction of 3-chlorobenzaldehyde, benzylamine, and formaldehyde in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 3-chlorobenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst.

Scientific Research Applications

BCPP has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCPP has been studied for its anticancer, antiviral, and antimicrobial properties. BCPP has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C26H20ClNO5

Molecular Weight

461.9 g/mol

IUPAC Name

(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H20ClNO5/c27-19-8-4-7-17(13-19)23-22(24(29)18-9-10-20-21(14-18)33-12-11-32-20)25(30)26(31)28(23)15-16-5-2-1-3-6-16/h1-10,13-14,23,29H,11-12,15H2/b24-22+

InChI Key

MXTJUMZCUZDGIB-ZNTNEXAZSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)/O

SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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